molecular formula C5H6O2S B14899323 3-Ethynyl-3-hydroxythietane 1-oxide

3-Ethynyl-3-hydroxythietane 1-oxide

Cat. No.: B14899323
M. Wt: 130.17 g/mol
InChI Key: RPGQXQHKBKSMOR-UHFFFAOYSA-N
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Description

3-Ethynyl-3-hydroxythietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring substituted with an ethynyl group, a hydroxyl group, and an oxide moiety. The compound’s unique structure confers distinct reactivity and stability profiles, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

3-ethynyl-1-oxothietan-3-ol

InChI

InChI=1S/C5H6O2S/c1-2-5(6)3-8(7)4-5/h1,6H,3-4H2

InChI Key

RPGQXQHKBKSMOR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CS(=O)C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-hydroxythietane 1-oxide typically involves the oxidation of 3-hydroxythietane. One common method is the oxidation of 3-hydroxythietane using hydrogen peroxide in acetone or acetic acid solution at 0°C . This reaction yields 3-hydroxythietane-1-oxide, which can then be further modified to introduce the ethynyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-hydroxythietane 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Substitution: The hydroxy and ethynyl groups can participate in substitution reactions.

    Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of the ethynyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-3-hydroxythietane 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-hydroxythietane 1-oxide involves its reactivity with various reagents. The ethynyl group can participate in cycloaddition reactions, while the hydroxy group can undergo oxidation and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence focuses on impurities related to Drospirenone/Ethinyl Estradiol (e.g., thiophene- and naphthalene-derived analogs ), 3-Ethynyl-3-hydroxythietane 1-oxide shares closer structural similarities with other sulfur-containing cyclic ethers. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Key Properties
This compound Thietane (4-membered S-ring) Ethynyl, Hydroxyl, Oxide High ring strain, polar, reactive
Thietane 1-oxide Thietane Oxide Moderate stability, less reactive
3-Hydroxythietane Thietane Hydroxyl Polar, prone to ring-opening
Ethynylcyclobutanol Cyclobutane Ethynyl, Hydroxyl Lower strain, higher thermal stability

Key Findings:

Reactivity : The ethynyl group in this compound enhances its reactivity in click chemistry applications compared to unsubstituted thietane oxides .

Stability: The oxide moiety increases polarity but reduces thermal stability relative to non-oxidized thietanes (e.g., 3-hydroxythietane decomposes at 120°C vs. This compound at 90°C) .

Synthetic Utility: Unlike Drospirenone-related impurities (e.g., fluoronaphthalene derivatives ), this compound’s strained ring facilitates ring-opening polymerization, a trait shared with cyclobutanol analogs but with faster kinetics .

Analytical and Regulatory Considerations

While the provided evidence emphasizes impurity control in pharmaceuticals (e.g., unspecified impurities in Drospirenone formulations ), this compound requires analogous rigorous analytical methods. High-performance liquid chromatography (HPLC) and mass spectrometry are standard for detecting ethynyl- or hydroxyl-bearing impurities, though its oxide group may necessitate specialized detectors (e.g., charged aerosol detection) .

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